molecular formula C27H23ClN4O2 B2689393 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1189938-45-1

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2689393
CAS No.: 1189938-45-1
M. Wt: 470.96
InChI Key: CBSSRRPZHPQJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include a 2-chlorobenzyl substituent at the 3-position of the pyrimidoindole ring and a 3-ethylphenyl acetamide moiety at the 5-position. Its design integrates halogenated aromatic systems and alkyl side chains to optimize lipophilicity, target binding, and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-2-18-8-7-10-20(14-18)30-24(33)16-32-23-13-6-4-11-21(23)25-26(32)27(34)31(17-29-25)15-19-9-3-5-12-22(19)28/h3-14,17H,2,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSSRRPZHPQJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by case studies and research findings.

Structural Characteristics

This compound features a pyrimidinone ring, an indole ring, and an acetamide group, which contribute to its potential interactions with biological targets. The presence of a chlorobenzyl moiety suggests possible mechanisms of action against various pathogens and cancer cells.

Antibacterial Activity

Research indicates that derivatives of the pyrimido[5,4-b]indole framework exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A related compound demonstrated an MIC of 1 μg/mL against MRSA, indicating strong antibacterial potential .
  • Mechanism of Action : The mechanism may involve interference with bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival.

Antifungal Activity

The antifungal activity of similar compounds has also been evaluated:

  • Candida albicans : Some derivatives have shown moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines:

  • IC50 Values : Several analogs have displayed IC50 values in the micromolar range (<10 μM) against A549 lung cancer cells and other tumorigenic cell lines. These findings suggest that the compound may selectively inhibit rapidly dividing cancer cells while sparing normal cells .

Table 1: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialS. aureus (MRSA)1 μg/mL
AntifungalC. albicans7.80 - 62.50 μg/mL
CytotoxicA549 Lung Cancer Cells<10 μM

The mechanism of action for compounds in this class typically involves binding to specific enzymes or receptors:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for pathogen survival.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to programmed cell death.

Comparison with Similar Compounds

Core Modifications

  • Target Compound : Features a pyrimido[5,4-b]indole core with a 2-chlorobenzyl group at position 3 and a 3-ethylphenyl acetamide at position 3.
  • Compound 13a (): Contains a cyanoacetamide group and a 4-methylphenyl substituent.
  • Compound 27 () : Substituted with a phenyl group at position 3 and an isopentyl acetamide. The lack of a halogen reduces electrophilicity, which may lower binding affinity to hydrophobic pockets .

Halogen and Alkyl Substituents

  • 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide (): Incorporates an 8-methyl group on the indole ring and a 2-fluorophenyl acetamide.
  • 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () : The 4-chlorophenyl group and sulfanyl linker alter electronic properties and hydrogen-bonding capacity. The methoxy group improves solubility but may reduce membrane permeability relative to the target’s ethylphenyl group .

Acetamide Variations

  • 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): The trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability but increases molecular weight (MW = 437.4 vs.

Physicochemical and Pharmacokinetic Properties

Compound logP MW Solubility Key Substituents
Target Compound ~3.5 ~450 Moderate 2-Chlorobenzyl, 3-ethylphenyl acetamide
Compound ~3.8 463.9 Low 8-Methyl, 2-fluorophenyl acetamide
Compound ~2.9 438.9 High 4-Chlorophenyl, sulfanyl, 3-methoxyphenyl
Compound ~4.1 437.4 Low 3-Methyl, trifluoromethoxy phenyl
  • Lipophilicity (logP) : The target’s logP (~3.5) balances membrane permeability and solubility, whereas bulkier substituents (e.g., trifluoromethoxy in ) increase logP, risking solubility issues .
  • Metabolic Stability: The 2-chlorobenzyl group in the target may resist oxidative metabolism compared to non-halogenated analogues (e.g., ) .

TLR4 Ligand Activity ()

  • Compound 28 (N-(3,3-dimethylbutyl)-acetamide) : Exhibited moderate TLR4 binding (IC50 = 1.2 µM) but poor solubility due to the bulky dimethylbutyl group.
  • Target Compound : Predicted to show enhanced activity (IC50 < 1 µM) due to optimal steric bulk from the ethylphenyl group and halogen-mediated hydrophobic interactions .

Anticancer Potential ()

  • N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]-pyrimidin-3(4H)-yl)-acetamide (Compound 9): Demonstrated IC50 = 8.2 µM against breast cancer cells. The target’s pyrimidoindole core may improve DNA intercalation compared to thienopyrimidine derivatives .

Antimalarial Activity ()

  • 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j): Showed moderate activity (IC50 = 0.5–2.0 µM). The target’s indole core could enhance parasite membrane disruption via increased aromaticity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2-chlorobenzyl group enhances target binding through hydrophobic and halogen-bonding interactions, while the 3-ethylphenyl acetamide balances lipophilicity and solubility .
  • Contradictions : suggests bulky substituents (e.g., tert-butyl) reduce activity, but shows methyl groups retain potency, indicating a nuanced balance between steric effects and binding .
  • Future Directions : Structural optimization could explore hybridizing the target’s 2-chlorobenzyl group with ’s trifluoromethoxy acetamide to improve metabolic stability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrimido[5,4-b]indole core fused with a 2-chlorobenzyl group at position 3 and an N-(3-ethylphenyl)acetamide side chain. The 2-chlorobenzyl group enhances electrophilic substitution reactivity, while the acetamide moiety contributes to hydrogen-bonding interactions critical for biological activity. The indole and pyrimidine rings enable π-π stacking with biological targets, which is common in kinase inhibitors .

Q. What synthetic strategies are recommended for preparing this compound?

Multi-step synthesis typically involves:

  • Step 1: Construction of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under basic conditions (e.g., NaOH in DMF at 80–100°C) .
  • Step 2: Introduction of the 2-chlorobenzyl group via alkylation using 2-chlorobenzyl chloride and a base like K₂CO₃ .
  • Step 3: Coupling the acetamide side chain through a nucleophilic substitution or amidation reaction with N-(3-ethylphenyl)amine . Purity is monitored via HPLC (>95%) and structural validation via ¹H/¹³C NMR .

Q. How can researchers screen this compound for biological activity?

Initial screening should focus on:

  • Kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors .
  • Antimicrobial testing against Gram-positive/negative strains using MIC assays .
  • Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyrimidoindole core?

Yield optimization requires:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
  • Catalyst use: Pd(OAc)₂ or CuI enhances coupling reactions for side-chain introduction .
  • Temperature control: Maintaining 80–100°C prevents side reactions (e.g., over-oxidation) . Contradictory reports on yields (40–75%) suggest substituent-dependent steric effects, necessitating DOE (Design of Experiments) approaches .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

Discrepancies often arise from:

  • Substituent effects: The 2-chlorobenzyl group in this compound may enhance target affinity compared to 4-chloro analogs .
  • Solubility variations: LogP calculations (predicted ~3.5) indicate moderate hydrophobicity, requiring DMSO-based stock solutions for in vitro assays .
  • Metabolic stability: Microsomal assays (e.g., liver microsomes) can identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at position 8) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should systematically vary:

  • Benzyl substituents: Compare 2-chloro vs. 3-chloro/4-methoxy groups to assess steric/electronic impacts on target binding .
  • Acetamide side chains: Test N-(3-ethylphenyl) vs. N-(4-fluorophenyl) to evaluate hydrophobic/hydrophilic balance .
  • Core modifications: Introduce methyl/fluoro groups at position 8 to modulate ring electronics . Data analysis should integrate molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What in vivo models are suitable for preclinical testing of this compound?

Prioritize models based on mechanistic hypotheses:

  • Xenograft models (e.g., murine breast cancer) for antitumor efficacy, with dosing via IP/IV routes (10–50 mg/kg) .
  • PK/PD studies: Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
  • Toxicity screening: Assess hepatorenal function and hematological parameters in BALB/c mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.